(E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine
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Overview
Description
(E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine is an organic compound that belongs to the class of imines. This compound is characterized by the presence of a pentafluorophenyl group and a 4-methylphenyl group attached to a methanimine moiety. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, contributing to the compound’s unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine typically involves the condensation reaction between 4-methylbenzaldehyde and pentafluoroaniline. The reaction is carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature and pressure conditions. The reaction can be represented as follows:
4-Methylbenzaldehyde+Pentafluoroaniline→this compound+Water
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under specific conditions.
Major Products Formed
Oxidation: Formation of nitro and hydroxyl derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
(E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to alterations in their structure and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(4-Methylphenyl)-1-(trifluoromethyl)ethanimine
- (E)-N-(4-Methylphenyl)-1-(difluoromethyl)ethanimine
- (E)-N-(4-Methylphenyl)-1-(fluoromethyl)ethanimine
Uniqueness
(E)-N-(4-Methylphenyl)-1-(pentafluorophenyl)methanimine is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic and steric properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs with fewer fluorine atoms.
Properties
CAS No. |
78161-64-5 |
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Molecular Formula |
C14H8F5N |
Molecular Weight |
285.21 g/mol |
IUPAC Name |
N-(4-methylphenyl)-1-(2,3,4,5,6-pentafluorophenyl)methanimine |
InChI |
InChI=1S/C14H8F5N/c1-7-2-4-8(5-3-7)20-6-9-10(15)12(17)14(19)13(18)11(9)16/h2-6H,1H3 |
InChI Key |
UEYPTOQSTVXTFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N=CC2=C(C(=C(C(=C2F)F)F)F)F |
Origin of Product |
United States |
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